4-[(2-Bromo-4-methylphenoxy)methyl]piperidine
Description
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine (CAS: 946725-26-4) is a brominated piperidine derivative with a phenoxymethyl substituent. Its molecular formula is C₁₃H₁₈BrNO, and it has a molecular weight of 284.20 g/mol . The compound features a piperidine ring linked via a methylene bridge to a 2-bromo-4-methylphenoxy group. This structure positions it as a versatile intermediate in pharmaceutical and organic synthesis, particularly for developing ligands or bioactive molecules.
Properties
IUPAC Name |
4-[(2-bromo-4-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-2-3-13(12(14)8-10)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSYGLFRHMBOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Bromo-4-methylphenoxy)methyl]piperidine typically involves the reaction of 2-bromo-4-methylphenol with piperidine in the presence of a suitable base and solvent . The reaction conditions may vary, but common solvents include dichloromethane or toluene, and bases such as potassium carbonate or sodium hydroxide are often used
Chemical Reactions Analysis
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in organic synthesis as an intermediate for the preparation of more complex molecules . Its unique structure makes it valuable for investigating various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs with Substituted Phenoxy Groups
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride (CAS: 1219972-50-5)
- Molecular Formula: C₁₅H₂₃BrClNO
- Molecular Weight : 348.70 g/mol
- Key Differences: Substituents: The phenoxy group has a 4-bromo and 2-isopropyl substitution instead of 2-bromo-4-methyl. Steric Effects: The bulky isopropyl group increases steric hindrance compared to the methyl group in the parent compound. Solubility: The hydrochloride salt form enhances aqueous solubility.
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS: 1220019-27-1)
- Molecular Formula: C₁₂H₁₅BrClFNO
- Molecular Weight: Not explicitly stated, but estimated ~330 g/mol .
- Key Differences: Substituents: Replaces the 4-methyl group with a 4-fluoro atom.
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS: 614731-14-5)
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : ~265.76 g/mol .
- Key Differences: Substituents: Lacks bromine; features a 2-methylphenoxy group.
Analogs with Extended Alkyl Chains or Additional Halogens
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
- Molecular Formula: C₁₃H₁₇BrCl₂NO
- Molecular Weight: Not provided, but higher than the parent compound due to ethyl linker and additional chlorine .
- Key Differences :
- Linker: Ethyl bridge instead of methyl, increasing flexibility and chain length.
- Halogen Diversity: Dual halogens (Br, Cl) may enhance halogen bonding in molecular interactions.
4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride (CAS: MFCD13560886)
- Molecular Formula: C₁₈H₂₈BrClNO
- Molecular Weight: Not explicitly stated but estimated ~400 g/mol .
- Key Differences: Substituents: Incorporates a bulky tert-pentyl group at the 4-position.
Pharmacologically Relevant Piperidine Derivatives
Paroxetine-Related Compounds (e.g., USP Paroxetine Related Compound G RS)
- Example Structure : (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl-4′-phenyl)piperidine hydrochloride .
- Key Differences: Complex Substituents: Benzodioxol and fluorophenyl groups replace bromophenoxy groups. Pharmacological Role: These compounds are active pharmaceutical ingredients (APIs) targeting serotonin reuptake inhibition, unlike the parent compound, which lacks documented therapeutic use .
Biological Activity
4-[(2-Bromo-4-methylphenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromophenoxy group, which enhances its interaction with biological targets. The structure can be represented as follows:
This structure allows for hydrophobic interactions and hydrogen bonding, facilitating its binding to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized to act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the bromophenoxy group is crucial for enhancing hydrophobic interactions, while the piperidine ring supports hydrogen bonding and ionic interactions.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown IC50 values ranging from 8.5 μM to 15.1 μM against HeLa cells, indicating potential for anticancer applications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Compound A | HeLa | 14.9 |
| Related Compound B | K562 | 12.7 |
2. Neurological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. Interaction studies indicate a promising binding affinity to serotonin and dopamine receptors.
3. Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit monoacylglycerol lipase (MAGL), which is implicated in pain modulation and inflammation .
Case Study 1: Anticancer Potential
A study evaluated the cytotoxicity of a series of piperidine derivatives against breast cancer cell lines. The results indicated that modifications in the bromophenoxy group significantly influenced the anticancer activity, with some derivatives showing enhanced efficacy compared to standard chemotherapeutics .
Case Study 2: Neurological Applications
In a pharmacological study, derivatives of the piperidine compound were tested for their effects on anxiety-like behaviors in rodent models. The results demonstrated a reduction in anxiety behaviors, suggesting potential applications in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Bromo-4-methylphenoxy)methyl]piperidine, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting the bromine atom on the aromatic ring with a piperidine moiety under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization improves purity (>95%) .
- Key Parameters :
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-Bromo-4-methylphenol | Piperidine derivative | K₂CO₃, DMF, 80°C | ~78% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₄H₁₈BrNO ≈ 312.2 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. Test cytotoxicity in cell lines (e.g., IC₅₀ in HeLa or HEK293 cells) via MTT assays. Compare results with structurally related compounds (e.g., methoxy vs. methyl analogs) to infer SAR .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with biological targets, and how do these predictions align with experimental data?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like dopamine receptors or cytochrome P450 enzymes. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or protein flexibility not captured in silico .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Cross-validate assay conditions (e.g., pH, co-solvents) and cell models. Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Analyze metabolite profiles (LC-MS) to rule out off-target effects from degradation products .
Q. How can regioselectivity be controlled during functionalization of the aromatic ring or piperidine moiety?
- Methodological Answer : For bromine substitution, employ directing groups (e.g., –OCH₃) or transition-metal catalysts (Pd/Cu) to favor para/meta positions. Piperidine modifications (e.g., N-alkylation) require protecting group strategies (Boc for NH) to prevent side reactions .
Q. What are the implications of the compound’s logP and solubility on its pharmacokinetic profile?
- Methodological Answer : Measure logP via shake-flask method (octanol/water) or HPLC retention time. Improve solubility using salt forms (e.g., hydrochloride) or co-solvents (DMSO/PEG). Correlate results with in vivo bioavailability studies in rodent models .
Comparative Analysis of Structural Analogs
Data Contradiction Analysis Framework
Identify Variables : Compare assay protocols (e.g., cell density, incubation time).
Structural Confirmation : Re-analyze compound purity and stability under experimental conditions.
Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
